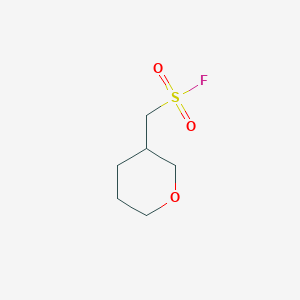

(Oxan-3-yl)methanesulfonyl fluoride

Description

An Overview of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry Paradigms

A paradigm shift in the use of sulfonyl fluorides came with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Nobel laureate K. Barry Sharpless and coworkers in 2014. researchgate.neteurekalert.orgnih.gov SuFEx is recognized as a next-generation click chemistry reaction, a class of reactions known for their reliability, high yields, and simple reaction conditions. researchgate.netrsc.org

The core principle of SuFEx lies in the remarkable reactivity of the S(VI)-F bond in compounds like sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-OSO₂F) towards nucleophiles, particularly silyl (B83357) ethers and amines. researchgate.net Unlike their sulfonyl chloride counterparts, which are prone to reductive collapse, sulfonyl fluorides are exceptionally stable to hydrolysis and reduction, yet exhibit potent reactivity under specific, controlled conditions. eurekalert.orgnih.gov This allows for the formation of highly stable sulfonyl-based linkages (e.g., sulfonamides, sulfates, sulfones) in a clean and efficient manner. researchgate.netnih.gov The SuFEx reaction is lauded for being friendly to both oxygen and water, as well as being thermally and UV inert, broadening its applicability in diverse chemical environments, including chemical biology, drug discovery, and materials science. researchgate.neteurekalert.org

The Role of Sulfonyl Fluorides as Versatile Synthetic Intermediates and Building Blocks

Beyond their central role in SuFEx, sulfonyl fluorides are highly valued as versatile synthetic intermediates and building blocks in organic chemistry. rsc.orgacs.org Their stability allows them to be carried through multi-step syntheses, while the sulfonyl fluoride moiety can be converted into other important functional groups, such as sulfonamides and sulfonic esters, often under mild conditions. organic-chemistry.org

The synthesis of sulfonyl fluorides has evolved significantly, with numerous methods developed to improve efficiency, safety, and substrate scope. Traditional methods often involved halogen exchange from the more readily available but less stable sulfonyl chlorides. acs.orgorganic-chemistry.org Modern protocols now include:

Direct fluorination: Using reagents like potassium fluoride to convert sulfonyl chlorides or their precursors to sulfonyl fluorides, sometimes in environmentally benign solvent systems like water. organic-chemistry.orgdigitellinc.com

Oxidative fluorination: Generating sulfonyl fluorides from thiols or disulfides using an oxidant and a fluoride source. acs.org

Fluorosulfonylation: Building the sulfonyl fluoride group directly onto a molecule, for instance, through reactions involving aryldiazonium salts or via photoredox catalysis with alkyl bromides. organic-chemistry.orgorganic-chemistry.org

These advancements have made a wide array of functionalized sulfonyl fluorides accessible, cementing their status as indispensable components for constructing complex molecules. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C6H11FO3S |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

oxan-3-ylmethanesulfonyl fluoride |

InChI |

InChI=1S/C6H11FO3S/c7-11(8,9)5-6-2-1-3-10-4-6/h6H,1-5H2 |

InChI Key |

NUSUWVDPSMVDLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)CS(=O)(=O)F |

Origin of Product |

United States |

The Importance of Oxane Derivatives in Chemical Synthesis and Biological Systems

The oxane (tetrahydropyran) ring is a privileged heterocyclic scaffold frequently encountered in natural products, pharmaceuticals, and other biologically active molecules. Its significance stems from its distinct structural and physicochemical properties.

Oxane derivatives provide a non-flat, three-dimensional structural element, which is increasingly sought after in drug discovery to improve target selectivity and pharmacokinetic profiles. nih.gov The incorporation of the oxane motif can favorably modulate key properties of a molecule, including:

Solubility: The polar ether linkage within the oxane ring can enhance aqueous solubility. nih.gov

Metabolic Stability: The saturated heterocyclic ring is often more resistant to metabolic degradation compared to aromatic or more reactive systems. nih.gov

Basicity Modulation: The inductive electron-withdrawing effect of the oxane's oxygen atom can lower the pKa of nearby basic functional groups. nih.gov

Due to these beneficial characteristics, oxazine (B8389632) and oxane derivatives have been integrated into a wide range of biologically active agents, demonstrating activities such as antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netexlibrisgroup.comresearchgate.net

Positioning of Oxan 3 Yl Methanesulfonyl Fluoride Within the Landscape of Functionalized Heterocyclic Compounds

Precursor-Based Routes to the Sulfonyl Fluoride Moiety

A predominant strategy for synthesizing sulfonyl fluorides involves the conversion of more readily available sulfur-containing precursors. These methods offer reliable access to the target compounds through well-established chemical transformations.

Sulfonyl Chloride to Sulfonyl Fluoride Conversion Strategies

The classical and most common approach to sulfonyl fluorides is the halogen exchange of the corresponding sulfonyl chlorides. acs.orgnih.gov This is due to the fact that sulfonyl chlorides are often accessible through various oxidative chlorination methods starting from thiols or disulfides. acs.orgthieme-connect.com However, the reactivity and potential instability of sulfonyl chlorides can sometimes limit the scope of these reactions, especially with complex molecules. nih.gov

A variety of fluoride-donating reagents have been employed to facilitate the conversion of sulfonyl chlorides to sulfonyl fluorides. Potassium fluoride (KF) is a widely used, inexpensive, and safe source of fluoride. acs.orgtue.nlresearchgate.net The reaction is often performed in a biphasic system, such as water/acetone, which has been shown to be highly efficient, providing a broad range of sulfonyl fluorides in high yields (84–100%). organic-chemistry.orgacs.orgnih.gov The presence of a small amount of water can accelerate the reaction, although excess water may hinder the conversion. organic-chemistry.org

Potassium bifluoride (KHF₂) is another effective fluorinating agent for this transformation. nih.govresearchgate.net It is often used in combination with a phase-transfer catalyst, such as 18-crown-6-ether in acetonitrile, to enhance efficiency. nih.gov Tetrabutylammonium fluoride (TBAF) is also a viable fluoride source for this halogen exchange.

A comparative table of common fluoride sources for this conversion is presented below:

| Fluoride Source | Typical Conditions | Advantages | Disadvantages |

| Potassium Fluoride (KF) | Water/Acetone, 2-4 h | Inexpensive, safe, high yields, scalable. organic-chemistry.orgacs.org | Can be slow without optimal conditions. |

| **Potassium Bifluoride (KHF₂) ** | Acetonitrile, often with phase-transfer catalyst. nih.gov | Effective for a broad scope of substrates. | Can be corrosive and require special handling. researchgate.net |

| Tetrabutylammonium Fluoride (TBAF) | Anhydrous organic solvents. | Good solubility in organic solvents. | Hygroscopic, can be more expensive. |

To circumvent the isolation of potentially unstable sulfonyl chloride intermediates, one-pot procedures have been developed where the sulfonyl chloride is generated in situ and immediately converted to the sulfonyl fluoride. nih.govrsc.org This approach is particularly advantageous for synthesizing complex molecules. nih.gov

One such method involves the oxidative chlorination of thiols using reagents like thionyl chloride (SOCl₂) and an oxidant such as hydrogen peroxide (H₂O₂), followed by the addition of a fluoride source like KHF₂. thieme-connect.com This one-pot process is operationally simple and efficient for a wide range of substrates, including alkyl thiols which are precursors for analogs of this compound. thieme-connect.com

Another strategy utilizes sulfonic acids as starting materials. nih.govrsc.org The sulfonic acid can be converted to the sulfonyl chloride in situ using reagents like trichloroacetonitrile (B146778) or cyanuric chloride, followed by halogen exchange with a fluoride source. nih.govrsc.org This two-step, one-pot protocol has been successfully applied to both aryl and alkyl sulfonic acids. nih.gov

Oxidation and Fluorination of Sulfur Precursors

Directly converting sulfur precursors, such as thiols and disulfides, into sulfonyl fluorides without isolating the sulfonyl chloride intermediate offers a more streamlined and environmentally benign approach. Electrochemical methods have emerged as a powerful tool in this regard. acs.orgtue.nlresearchgate.netnih.gov Anodic oxidation of thiols or disulfides in the presence of a fluoride source like KF can produce sulfonyl fluorides under mild conditions, avoiding the need for stoichiometric chemical oxidants. acs.orgtue.nlresearchgate.netnih.gov This electrochemical approach has a broad substrate scope, including various alkyl thiols. researchgate.netnih.gov

Alternative chemical oxidation methods have also been developed. For instance, the use of Selectfluor in combination with palladium-based cross-coupling strategies or directly with thiols and disulfides under reflux conditions can yield sulfonyl fluorides. acs.orgtue.nl However, these methods often rely on expensive and atom-inefficient fluoride sources. acs.orgtue.nl

Direct Installation and Functionalization Techniques for Sulfonyl Fluorides

More recent advancements have focused on the direct introduction of the fluorosulfonyl group onto organic molecules, bypassing the need for pre-functionalized sulfur-containing starting materials.

Radical-Mediated Introduction of the Fluorosulfonyl Group

Radical-mediated reactions are increasingly recognized as a powerful strategy for forming C–S bonds and have been applied to the synthesis of sulfonyl fluorides. nih.govnih.gov These methods often proceed under mild conditions and exhibit broad functional group tolerance.

One approach involves the radical hydro-fluorosulfonylation of unactivated alkenes. nih.gov This can be achieved using a redox-active radical precursor, which upon activation, generates a sulfonyl radical that adds to the alkene. This method is particularly valuable for the synthesis of aliphatic sulfonyl fluorides from readily available starting materials and can even be applied to the late-stage modification of complex molecules. nih.gov

Another innovative radical strategy is the decarboxylative fluorosulfonylation of aliphatic carboxylic acids. acs.org This method converts a carboxylic acid group into a sulfonyl fluoride moiety, providing a powerful platform for accessing these valuable compounds from abundant precursors. acs.org The reaction can be mediated by hypervalent iodine(III) carboxylates or through a one-pot process involving photoredox catalysis. acs.org

The generation of fluorosulfonyl radicals from sources like allylsulfonyl fluorides via an addition-fragmentation process has also been explored. nih.gov These radicals can then add to alkynes, leading to the formation of highly functionalized alkenylsulfonyl fluorides. nih.gov While this specific example targets unsaturated compounds, the underlying principles of radical generation and trapping could be adapted for the synthesis of saturated systems like this compound.

An in-depth exploration of advanced synthetic strategies for the chemical compound this compound and its related analogs reveals a landscape rich with innovative metal-catalyzed and stereoselective methodologies. These approaches are pivotal for the precise construction of the oxane core and the introduction of the functionally significant sulfonyl fluoride moiety. This article delves into specific catalytic systems and stereochemical control strategies that are central to the synthesis of these complex molecules.

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete molecular structure of (Oxan-3-yl)methanesulfonyl fluoride (B91410) in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals. rsc.org

A standard NMR characterization would involve acquiring a series of spectra in a suitable deuterated solvent, such as deuterochloroform (CDCl₃). rsc.orgrsc.org

¹H NMR: The proton NMR spectrum provides initial information about the number of distinct proton environments and their neighboring protons (spin-spin coupling). The spectrum for (Oxan-3-yl)methanesulfonyl fluoride would show a complex set of multiplets for the oxane ring protons and the methylene (B1212753) bridge protons adjacent to the sulfonyl fluoride group.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the presence of fluorine, carbon signals may exhibit splitting due to C-F coupling, which can sometimes complicate standard proton-decoupled spectra. magritek.com The carbon attached to the sulfonyl fluoride group (CH₂-SO₂F) is expected to appear in the range of 50-65 ppm. pdx.edu

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton connectivity throughout the oxane ring and the methylene bridge.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the oxane ring to the methanesulfonyl fluoride moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing critical information about the molecule's 3D structure and stereochemistry, including the conformational preferences (e.g., chair conformation) of the oxane ring.

A summary of anticipated NMR data is presented below.

| Technique | Expected Observations for this compound |

| ¹H NMR | Complex multiplets for oxane ring protons (δ ≈ 1.5-4.0 ppm). A distinct multiplet for the CH₂SO₂F group. |

| ¹³C NMR | Signals corresponding to the five unique carbons of the oxane ring and one for the CH₂SO₂F group. Splitting of signals due to ¹J(C,F) andⁿJ(C,F) couplings is expected. magritek.com |

| COSY | Cross-peaks showing ³J(H,H) couplings within the oxane ring and between the ring and the CH₂ group. |

| HMQC/HSQC | Correlation peaks for each protonated carbon, directly linking specific ¹H and ¹³C signals. |

| HMBC | Key correlations from the CH₂SO₂F protons to carbons within the oxane ring, confirming the C-C bond linkage. |

| NOESY | Spatial correlations between axial and equatorial protons on the oxane ring, elucidating its preferred conformation. |

¹⁹F NMR is an essential and highly sensitive technique for confirming the presence of the sulfonyl fluoride group. rsc.org Fluorine-19 is a 100% naturally abundant, spin ½ nucleus, making it easy to observe. biophysics.org The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. biophysics.org For aliphatic sulfonyl fluorides (R-SO₂F), the ¹⁹F signal typically appears as a singlet or a multiplet (if coupled to nearby protons) in a characteristic downfield region. rsc.org The chemical shift for compounds containing the -SO₂F group is often found in the range of +40 to +70 ppm relative to CFCl₃. rsc.orgrsc.org This distinct chemical shift provides unambiguous evidence for the sulfonyl fluoride moiety.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound.

Molecular Formula: The chemical formula is C₆H₁₁FO₃S. guidechem.com

Exact Mass: The monoisotopic mass is 182.0413 g/mol . guidechem.com

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can measure the mass-to-charge ratio (m/z) to four or more decimal places. rsc.org This accuracy allows for the unequivocal confirmation of the molecular formula by comparing the experimental mass to the calculated exact mass.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. A plausible fragmentation pattern for this compound would involve:

Loss of the sulfonyl fluoride group (•SO₂F).

Cleavage and rearrangement of the oxane ring.

Loss of small neutral molecules like water (H₂O) or formaldehyde (B43269) (CH₂O).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonyl fluoride group. These include:

Asymmetric S=O stretch: A strong band typically found around 1400-1450 cm⁻¹.

Symmetric S=O stretch: A strong band typically found around 1200-1250 cm⁻¹. rsc.org

S-F stretch: A characteristic band in the 750-850 cm⁻¹ region. Other expected bands include C-H stretching vibrations just below 3000 cm⁻¹ and a strong C-O-C stretching vibration for the ether linkage in the oxane ring, typically around 1100 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations that may be weak in the IR spectrum. nih.gov

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| S=O asymmetric stretch | 1400 - 1450 |

| S=O symmetric stretch | 1200 - 1250 |

| C-O-C stretch (ether) | 1070 - 1150 |

| S-F stretch | 750 - 850 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide definitive, high-resolution structural data, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the molecular geometry.

Conformation: Unambiguous determination of the solid-state conformation, including the chair or boat conformation of the oxane ring and the torsion angles defining the orientation of the sulfonyl fluoride group.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice and reveals any non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the solid-state structure.

Computational Chemistry for Reaction Pathway Analysis and Predictive Modeling

Computational chemistry methods, such as Density Functional Theory (DFT), serve as a powerful predictive tool that complements experimental data. For this compound, these methods can be used to:

Predict Molecular Structures: Calculate the lowest energy conformation of the molecule, including the preferred chair conformation of the oxane ring and the rotational orientation of the C-S bond.

Simulate Spectroscopic Data: Predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and IR/Raman vibrational frequencies. Comparing these predicted spectra with experimental data can aid in structural assignment.

Analyze Electronic Properties: Model the molecular orbital energies (HOMO/LUMO), electrostatic potential surface, and partial atomic charges. This provides insight into the reactivity of the molecule, particularly the electrophilic nature of the sulfur atom in the sulfonyl fluoride group.

Model Reaction Pathways: Investigate the mechanisms of reactions involving the sulfonyl fluoride group, such as nucleophilic substitution at the sulfur atom. By calculating the energies of reactants, transition states, and products, computational models can help elucidate reaction kinetics and thermodynamics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Currently, there is a notable absence of publicly available scientific literature detailing Density Functional Theory (DFT) calculations specifically for the electronic structure and energetics of this compound. While DFT is a powerful and widely used quantum mechanical modeling method to investigate the electronic properties of molecules, such studies on this particular compound have not been reported in retrievable research articles or databases.

Typically, DFT calculations for a molecule like this compound would involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a variety of electronic properties could be determined. These would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are crucial for understanding the molecule's reactivity, kinetic stability, and potential for electronic transitions.

Furthermore, DFT calculations could elucidate the electrostatic potential surface, highlighting regions of positive and negative charge and thus predicting sites susceptible to nucleophilic or electrophilic attack. The calculation of atomic charges and dipole moments would also offer insights into the polarity and intermolecular interactions of the compound. However, without specific published research, any discussion of these properties for this compound remains speculative.

Molecular Dynamics Simulations for Conformational Studies

There are no published studies employing molecular dynamics (MD) simulations to investigate the conformational landscape of this compound. MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing detailed information on the conformational flexibility and preferred shapes of a molecule.

For a molecule containing a flexible oxane ring and a rotatable methanesulfonyl fluoride group, MD simulations would be invaluable. Such simulations could identify the most stable chair and boat conformations of the oxane ring and determine the energetic barriers between them. Additionally, the orientation of the methanesulfonyl fluoride substituent (axial vs. equatorial) and the rotational freedom around the C-S bond could be thoroughly explored. Understanding the accessible conformations is critical as the three-dimensional shape of a molecule dictates its biological activity and physical properties. In the absence of these specific computational studies, the dynamic conformational behavior of this compound is not currently characterized in the scientific literature.

Analysis of Noncovalent Interactions via Hirshfeld Surfaces and Quantum Chemical Descriptors

No research articles or data are available that report the use of Hirshfeld surface analysis or other quantum chemical descriptors to analyze noncovalent interactions in this compound. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.

This method partitions crystal space into regions based on the electron distribution of the pro-molecule, allowing for the mapping of different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For this compound, this analysis would reveal the nature and prevalence of interactions involving the fluorine, oxygen, and sulfur atoms, which are key to understanding its crystal packing and solid-state properties. Quantum chemical descriptors, such as those derived from Quantum Theory of Atoms in Molecules (QTAIM), could further characterize the strength and nature of these noncovalent bonds. The lack of crystallographic data and subsequent computational analysis means that the rich details of the intermolecular interactions governing this compound remain unexplored.

Transformative Applications of Oxan 3 Yl Methanesulfonyl Fluoride in Organic Synthesis

Building Block in Complex Molecule Synthesis

The incorporation of the oxane motif is a common strategy in medicinal chemistry to enhance physicochemical properties such as solubility and metabolic stability. (Oxan-3-yl)methanesulfonyl fluoride (B91410) serves as a valuable building block for introducing this desirable scaffold into complex molecular architectures.

Construction of Bridged and Polycyclic Oxane Systems

While direct literature examples detailing the use of (Oxan-3-yl)methanesulfonyl fluoride in the construction of bridged and polycyclic oxane systems are not prevalent, the reactivity of analogous cyclic ether-containing sulfonyl fluorides, such as oxetane (B1205548) sulfonyl fluorides (OSFs), provides a strong basis for its potential in this area. nih.govchemrxiv.org OSFs have been shown to act as precursors to carbocations under mild thermal conditions, which can then be trapped by a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. nih.govchemrxiv.org This reactivity suggests that this compound could similarly be employed in intramolecular cyclization reactions to construct complex bridged systems containing the oxane core.

The general strategy would involve the generation of a reactive intermediate from the sulfonyl fluoride moiety, which then participates in a ring-closing reaction with a suitably positioned nucleophile on the same molecule. This approach could provide access to novel three-dimensional scaffolds that are of interest in drug discovery. The synthesis of fluorine-containing bridged bicyclic compounds is an area of active research, with various strategies being developed to incorporate fluorine and fluoroalkyl groups into these complex structures. nih.gov

Diversification and Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late step in the synthetic sequence, enabling the rapid generation of analogues with improved properties. rsc.org Sulfonyl fluorides have emerged as valuable reagents for LSF due to their unique reactivity and stability. rsc.orgnih.gov this compound can be envisioned as a key reagent in this context, allowing for the introduction of the "(oxan-3-yl)methyl" group into various molecules.

One potential application is in the diversification of phenols, a common functional group in bioactive compounds. Sulfonyl fluorides have been used to mediate the deoxymethylation of phenols, and it is conceivable that this compound could be adapted for similar transformations, leading to the formation of novel ether linkages. rsc.org Furthermore, the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which leverages the reactivity of the sulfonyl fluoride group, can be applied for the diversification of complex molecules. nih.govnih.gov This would involve reacting this compound with various nucleophiles to introduce the oxane-containing side chain.

Reagents for Covalent Modification in Chemical Biology Research

The sulfonyl fluoride "warhead" is a privileged electrophile in chemical biology due to its appropriate balance of stability in aqueous environments and reactivity towards nucleophilic amino acid residues in proteins. rsc.org This has led to the widespread use of sulfonyl fluoride-containing compounds as covalent modifiers for studying protein function.

Development of Activity-Based Probes and Chemo-proteomic Tools (theoretical and methodological aspects)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological systems. nih.govresearchgate.net Sulfonyl fluorides are a key class of reactive groups used in the design of activity-based probes (ABPs). researchgate.netscispace.com The theoretical basis for their use lies in their ability to form stable covalent bonds with catalytically active nucleophilic residues, such as serine, threonine, and tyrosine, within enzyme active sites. rsc.orgnih.gov

The design of a sulfonyl fluoride-based ABP typically incorporates three key components: the sulfonyl fluoride "warhead," a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment. researchgate.net The reactivity of the sulfonyl fluoride is tuned by the electronic properties of the scaffold to which it is attached. Aliphatic sulfonyl fluorides, such as this compound, are generally less reactive than their aryl counterparts, which can be advantageous for achieving greater selectivity. enamine.net

Methodologically, ABPP experiments involving sulfonyl fluoride probes typically involve incubating a proteome with the probe, followed by detection of the labeled proteins. nih.gov This can be done by in-gel fluorescence scanning or by affinity purification of biotin-tagged proteins followed by mass spectrometry-based identification. researchgate.net This approach allows for the profiling of enzyme activities in different cellular states and for the discovery of new enzyme inhibitors.

Selective Labeling of Biological Macromolecules and Enzyme Active Sites (theoretical and methodological aspects)

The selective labeling of specific amino acid residues within a protein's active site provides invaluable information about its catalytic mechanism and can be a powerful tool for drug development. nih.gov Sulfonyl fluorides have demonstrated the ability to selectively label a range of nucleophilic residues, including serine, tyrosine, lysine, threonine, cysteine, and histidine. rsc.orgnih.gov The selectivity of labeling is often context-dependent, meaning it is influenced by the specific microenvironment of the amino acid residue within the protein structure. rsc.org

The theoretical principle behind selective labeling with sulfonyl fluorides is the "tethering" effect, where initial non-covalent binding of the probe to the protein's active site positions the sulfonyl fluoride warhead in close proximity to a nucleophilic residue, thereby increasing the effective molarity and promoting the covalent reaction. nih.gov This proximity-driven reactivity allows for the labeling of even weakly nucleophilic residues that would not typically react with the sulfonyl fluoride in solution.

Methodologically, the identification of the labeled residue is typically achieved through mass spectrometry-based proteomic techniques. researchgate.net This involves digesting the labeled protein into smaller peptides and then analyzing the fragments to pinpoint the exact site of modification. The development of sulfonyl fluoride probes with cleavable linkers has further advanced these methodologies, allowing for the transfer of a tag to the protein target. rsc.org

Precursors for Advanced Polymeric and Material Architectures

The robust and versatile reactivity of the sulfonyl fluoride group has been harnessed in the field of polymer chemistry, particularly through the advent of SuFEx click chemistry. nih.govrsc.orgresearchgate.net This has opened up new avenues for the synthesis of advanced polymeric and material architectures with tailored properties.

This compound, with its aliphatic sulfonyl fluoride moiety and an oxane ring, represents a potentially valuable monomer for the creation of novel polymers. The oxane unit can impart desirable characteristics such as increased hydrophilicity and biocompatibility to the resulting polymer.

The SuFEx reaction involves the efficient formation of linkages by reacting sulfonyl fluorides with appropriate nucleophiles, such as silylated phenols or amines. nih.govcshl.edu This methodology has been successfully employed to synthesize a variety of polymers, including polysulfates and polysulfonates. rsc.orgnih.gov The polycondensation of bifunctional monomers containing sulfonyl fluoride groups with bis-phenols or other suitable linkers can lead to the formation of linear or cross-linked polymers.

Furthermore, monomers containing sulfonyl fluoride groups, such as those derived from this compound, can be copolymerized with other monomers to create materials with specific surface properties. For instance, the incorporation of fluoroalkyl epoxides containing sulfonyl fluoride groups into polymer films has been shown to result in surfaces that are highly enriched with the sulfonyl fluoride moiety, even at low concentrations of the fluorinated monomer. pdx.edu This suggests that polymers derived from this compound could be used to create materials with tailored surface chemistries.

| Compound Name | Structure |

| This compound | O=S(=O)(F)CC1CCOCC1 |

| Oxetane sulfonyl fluoride | O=S(=O)(F)C1COC1 |

| Sulfuryl fluoride | O=S(=O)(F)F |

| Ethenesulfonyl fluoride | C=CS(=O)(=O)F |

| Aryl sulfonyl fluoride | Ar-S(=O)(=O)F |

| Polysulfates | [-O-Ar-O-S(=O)₂-]n |

| Polysulfonates | [-R-S(=O)₂-O-Ar-O-]n |

Polymer Synthesis via SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly become a cornerstone of click chemistry, prized for its reliability, high efficiency, and the formation of robust covalent bonds. The reactivity of the sulfonyl fluoride moiety in this compound makes it an ideal candidate for SuFEx-mediated polymerization.

In a hypothetical scenario, this compound could be utilized as a key monomer in polycondensation reactions. To act as a monomer for polymerization, a bifunctional derivative would be necessary. For instance, a diol-functionalized oxane or a second sulfonyl fluoride group attached to the oxane ring would allow for the step-growth polymerization.

Consider a hypothetical bifunctional monomer, (Oxan-3,5-diyl)bis(methanesulfonyl fluoride) . This monomer could react with a variety of difunctional nucleophiles, such as bisphenols or diamines, under SuFEx conditions to generate high molecular weight polysulfonates or polysulfonamides. The general scheme for such a polymerization is depicted below:

n HO-Ar-OH + n FSO₂-R-SO₂F → [-O-Ar-O-SO₂-R-SO₂-]n + 2n HF

Where 'R' represents the (Oxan-3-yl)methyl group and 'Ar' represents an aromatic group from a bisphenol. The resulting polymers would possess a backbone incorporating the stable oxane ring, which could impart unique properties such as improved solubility, thermal stability, and biocompatibility.

The kinetics and success of such a polymerization would be dependent on several factors, as outlined in the following table:

| Parameter | Influence on SuFEx Polymerization |

| Catalyst | Typically, a strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a fluoride source is used to activate the sulfonyl fluoride for nucleophilic attack. |

| Solvent | Aprotic polar solvents such as DMF, DMAc, or DMSO are generally preferred to facilitate the dissolution of the monomers and the growing polymer chains. |

| Temperature | Reaction temperatures can be varied to control the rate of polymerization and the final molecular weight of the polymer. |

| Monomer Purity | High monomer purity is crucial to achieve high molecular weight polymers in step-growth polymerization. |

While no specific research has been published on the use of this compound itself in SuFEx polymerization, the established principles of this click reaction strongly support its potential as a valuable monomer for creating novel polymeric materials.

Cross-linking Agents and Functional Monomers in Material Science

The unique chemical architecture of this compound also positions it as a promising candidate for use as a cross-linking agent and a functional monomer in material science.

As a cross-linking agent , a bifunctional or polyfunctional derivative of this compound could be incorporated into a polymer matrix. Upon activation, the sulfonyl fluoride groups would react with suitable functional groups on the polymer chains, creating a three-dimensional network. This cross-linking process would significantly enhance the mechanical properties, thermal stability, and solvent resistance of the material. For example, incorporating a small amount of a di-sulfonyl fluoride based on the oxane scaffold into a linear polymer containing hydroxyl or amino groups could lead to the formation of a robust thermoset material.

As a functional monomer , the oxane ring itself can be considered a site for potential functionality. The ether linkage within the oxane ring can influence the polymer's polarity, hydrophilicity, and interaction with other molecules. By incorporating this compound into a polymer backbone, the oxane ring becomes an integral part of the macromolecular structure, potentially leading to materials with tailored properties. For instance, polymers containing the oxane moiety might exhibit enhanced biocompatibility or specific interactions with biological systems.

The potential applications in material science are summarized in the table below:

| Application | Role of this compound derivative | Potential Material Properties |

| Thermosetting Resins | Cross-linking agent for polyols or polyamines. | High thermal stability, improved mechanical strength, chemical resistance. |

| Hydrogels | Cross-linker for hydrophilic polymers. | Controlled swelling behavior, enhanced mechanical integrity. |

| Functional Coatings | Monomer in the synthesis of functional polymers for surface modification. | Altered surface energy, improved adhesion, biocompatible coatings. |

| Biodegradable Polymers | The ether linkage in the oxane ring could potentially be a site for enzymatic or hydrolytic degradation, leading to biodegradable materials. | Controlled degradation rates, biocompatible degradation products. |

While the exploration of this compound in these applications is still in its nascent stages, the fundamental principles of polymer and material science provide a strong basis for its potential utility. Further research into the synthesis of functionalized derivatives and their incorporation into polymeric systems is warranted to fully unlock the transformative potential of this unique chemical compound.

Future Directions and Emerging Research Avenues for Oxan 3 Yl Methanesulfonyl Fluoride

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The synthesis and derivatization of complex molecules like (Oxan-3-yl)methanesulfonyl fluoride (B91410) are poised to benefit significantly from the adoption of continuous flow chemistry and high-throughput synthesis platforms. These technologies offer enhanced reaction control, safety, and the ability to rapidly generate and screen libraries of analogs for drug discovery and materials science.

Future research will likely focus on adapting known batch syntheses of sulfonyl fluorides to continuous flow systems. For instance, electrochemical methods, which have proven effective for the synthesis of related carbamoyl (B1232498) fluorides in flow reactors, could be explored for the fluorination steps in the synthesis of alkylsulfonyl fluorides. nih.gov The use of a flow system allows for better control over reaction parameters, such as mass transfer and current density, which can lead to improved yields and purity. nih.gov

Furthermore, high-throughput experimentation (HTE) and automated synthesis platforms are becoming indispensable in modern chemistry. A key future direction would be the development of automated array technologies applicable to the derivatization of (Oxan-3-yl)methanesulfonyl fluoride. chemrxiv.org By leveraging its reactive sulfonyl fluoride "warhead," the compound could serve as a versatile scaffold. Automated systems could perform Sulfur(VI) Fluoride Exchange (SuFEx) reactions in parallel, reacting the parent molecule with a diverse library of nucleophiles (e.g., amines, phenols) to rapidly generate a matrix of novel derivatives. chemrxiv.org This approach would accelerate the discovery of compounds with optimized biological activity or material properties.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new catalytic methods for the synthesis and functionalization of sulfonyl fluorides is a vibrant area of research. For a molecule like this compound, which contains an alkylsulfonyl fluoride, future work will concentrate on discovering catalysts that can form the key C-S bond or activate the S-F bond under mild and highly selective conditions.

Several catalytic strategies are emerging:

Metal Catalysis : While many current methods focus on aryl sulfonyl fluorides using palladium, copper, or nickel catalysts, adapting these systems for alkyl derivatives remains a key challenge. acs.org Future research could explore novel ligand designs or metal centers capable of facilitating the coupling of functionalized tetrahydropyran (B127337) precursors with a fluorosulfonyl source. Bismuth-catalyzed systems, which operate via redox-neutral pathways, represent a promising new platform for synthesizing sulfonyl fluorides from boronic acids and could be explored in this context. acs.org

Organocatalysis : Non-metal-based catalysis offers an attractive alternative. For example, the use of 1-hydroxybenzotriazole (B26582) (HOBt) as a nucleophilic catalyst has been shown to effectively promote the amidation of sulfonyl fluorides. nih.govacs.org This system is particularly notable for its efficiency with sterically hindered substrates and its applicability to large-scale synthesis with low catalyst loading. nih.gov Applying such organocatalytic methods to this compound would provide a facile route to sulfonamide derivatives.

Photocatalysis and Electrochemistry : Light- and electricity-driven methods are at the forefront of modern synthetic chemistry. Recent advances have demonstrated the synthesis of sulfonyl fluorides through photocatalytic processes, including the fluorosulfonylation of activated carboxylic acids. oup.com Similarly, electrochemical approaches using simple fluoride sources like Et3N·3HF are being developed. oup.com These methods avoid harsh reagents and offer unique reactivity pathways that could be harnessed for the synthesis of complex alkylsulfonyl fluorides.

Computational Design and Optimization of Next-Generation Derivatives

Computational chemistry and machine learning are becoming integral to the design and optimization of functional molecules. For this compound, these tools can guide the development of next-generation derivatives with tailored properties, saving significant experimental time and resources.

A primary application of computational modeling would be to predict the reactivity of the sulfonyl fluoride group. Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, such as the insertion of SO2 into metal-carbon bonds in catalytic syntheses or the energy barriers for SuFEx reactions with various nucleophiles. nih.gov Such studies can help in the rational design of more efficient catalysts and predict the feasibility of planned synthetic routes. nih.gov

Furthermore, machine learning (ML) models are emerging as powerful tools for predicting reaction outcomes. By training ML algorithms on large datasets of reactions, it is possible to predict the optimal conditions (reagents, catalysts, solvents) for a desired transformation on a new substrate. acs.org For example, an ML model could be developed to predict the success of a deoxyfluorination reaction or a SuFEx coupling involving a derivative of this compound, guiding experimental efforts toward high-yielding conditions. acs.org In the context of drug discovery, computational docking and molecular dynamics simulations can be used to design derivatives that bind more effectively to a biological target, optimizing interactions by modifying the substitution pattern on the tetrahydropyran ring.

Bio-orthogonal Chemistry Applications and Chemical Probes (conceptual advancements)

The sulfonyl fluoride moiety is a privileged functional group in chemical biology, renowned for its unique balance of stability in aqueous media and its ability to react selectively with biological nucleophiles. researchgate.net This has positioned sulfonyl fluorides as "warheads" for covalent inhibitors and as key components of chemical probes. The development of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click chemistry reaction has further expanded its utility. researchgate.netrsc.org

This compound is an ideal candidate for exploration in this domain. Its structure combines the reactive sulfonyl fluoride group with a tetrahydropyran scaffold, a common motif in many bioactive molecules.

Conceptual advancements in this area include:

Covalent Inhibitors : The sulfonyl fluoride group can form stable covalent bonds with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine on protein targets. researchgate.netrsc.org By incorporating the this compound core into a ligand designed to bind to a specific protein, researchers could develop highly potent and selective covalent inhibitors. Computational modeling could guide the placement of the warhead to target a specific, solvent-accessible nucleophile within a protein's binding site. researchgate.net

Activity-Based Protein Profiling (ABPP) : By attaching a reporter tag (like a fluorophore or a biotin (B1667282) handle) to the tetrahydropyran ring, this compound could be transformed into an activity-based probe. Such probes could be used to identify new protein targets in complex biological systems, a powerful strategy for drug discovery and for elucidating biological pathways. nih.gov

Bio-orthogonal Ligation : SuFEx chemistry is considered bio-orthogonal, meaning the reaction can proceed in a biological environment without interfering with native biochemical processes. rsc.orgnih.gov This opens the possibility of using this compound derivatives for in-vivo or in-cellulo bioconjugation. For example, a protein or other biomolecule could be genetically encoded with a phenol-containing non-canonical amino acid, which could then be specifically labeled by a this compound-based probe through a SuFEx reaction.

The exploration of these conceptual frontiers could establish this compound and its derivatives as valuable tools for interrogating and manipulating biological systems.

Mentioned Compounds

Q & A

Q. What are the recommended methodologies for synthesizing (Oxan-3-yl)methanesulfonyl fluoride, and how can purity be ensured?

this compound typically requires multi-step organic synthesis, involving sulfonylation and fluorination reactions. For example, analogous sulfonyl fluorides are synthesized via nucleophilic substitution using methanesulfonyl chloride and fluoride sources (e.g., KF) under anhydrous conditions . To ensure purity:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its sulfonyl fluoride moiety, the compound poses acute toxicity risks:

- PPE : Wear nitrile gloves, sealed goggles, and a lab coat to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis or handling to avoid inhalation of volatile byproducts (e.g., hydrogen fluoride) .

- Storage : Keep under nitrogen in airtight containers at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize spills with aqueous NaOH (1 M) to convert reactive fluoride ions into less hazardous salts .

Q. How can the structural integrity of this compound be validated post-synthesis?

Combine spectroscopic and computational methods:

- NMR Spectroscopy : Compare experimental ¹H/¹³C shifts with predicted values from tools like ChemDraw or Gaussian .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H]⁺ ~195.21 g/mol) .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and bond angles .

Advanced Research Questions

Q. What mechanisms underlie the reactivity of this compound in nucleophilic substitution reactions?

The sulfonyl fluoride group acts as a "click chemistry" electrophile, reacting with nucleophiles (e.g., thiols, amines) via S2 mechanisms . Key factors:

- Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .

- Kinetic Studies : Monitor reaction rates using stopped-flow spectroscopy to optimize temperature (typically 25–60°C) .

- Computational Modeling : Apply DFT calculations to predict regioselectivity in complex systems .

Q. How does this compound interact with biological targets, and what assays are suitable for studying its inhibitory effects?

Like methanesulfonyl fluoride, it may inhibit serine hydrolases (e.g., acetylcholinesterase) by forming covalent adducts with active-site residues . Recommended assays:

- Enzyme Kinetics : Measure values via Ellman’s assay for cholinesterase activity .

- Cellular Toxicity : Use MTT assays in neuronal cell lines to assess IC .

- In Vivo Models : Evaluate cognitive effects in rodents using Morris water maze or radial arm maze tests .

Q. What strategies resolve contradictions in reported toxicity data for sulfonyl fluoride derivatives?

Discrepancies may arise from differences in exposure routes or model systems:

- Meta-Analysis : Aggregate data from in vitro (e.g., HepG2 cells) and in vivo (e.g., rat models) studies to identify dose-response trends .

- Isotope Tracing : Use ¹⁸O-labeled compounds to track metabolic pathways and identify toxic intermediates .

- Comparative Toxicology : Cross-reference with structurally similar compounds (e.g., methanesulfonyl chloride) to infer hazard potential .

Q. How can the decomposition products of this compound be characterized under experimental conditions?

Thermal or hydrolytic degradation generates hazardous byproducts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.